(5alpha)-17-Oxoandrostan-3-yl acetate

Steroid chemistry Analytical reference standards Quality control

Procure CAS 1239-31-2 with confidence. This 5α-reduced androstane (C21H32O3, MW 332.48) is chemically distinct from commonly conflated DHEA acetate (CAS 853-23-6, 5-ene). The saturated C5–C6 bond alters melting point (169–173°C), optical rotation (+69°), and chromatographic retention—ensuring unambiguous identity. For medicinal chemistry, achieve a 54% isolated yield in 17α-hydroxy androgen synthesis, a 13.5-fold improvement over tosylation routes. For organofluorine SAR, access both tertiary and secondary C–F products from a single substrate. Verify identity by CAS and HPLC ≥98%.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B11202688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5alpha)-17-Oxoandrostan-3-yl acetate
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
InChIInChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15?,16?,17?,18?,20?,21?/m0/s1
InChIKeyFDCINQSOYQUNKB-HFMUPVQQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5alpha)-17-Oxoandrostan-3-yl acetate (CAS 1239-31-2) – Sourcing Guide for the 5α-Reduced Steroid Acetate


(5alpha)-17-Oxoandrostan-3-yl acetate (CAS 1239-31-2), systematically named 3β-acetoxy-5α-androstan-17-one and commonly referred to as epiandrosterone acetate, is a saturated steroid of the androstane family bearing a 3β-acetoxy group and a 17-ketone [1]. It is chemically distinguished from the clinically prevalent DHEA acetate (prasterone acetate, CAS 853-23-6) by saturation of the C5–C6 bond, which imparts distinct physicochemical, analytical, and biological properties that are critical for reproducible scientific outcomes .

Why (5alpha)-17-Oxoandrostan-3-yl acetate Cannot Be Interchanged with DHEA Acetate or Other In-Class Esters


The international chemical supply chain routinely conflates (5alpha)-17-oxoandrostan-3-yl acetate with dehydroepiandrosterone acetate (DHEA acetate, CAS 853-23-6) under the ambiguous label ‘epiandrosterone acetate’. However, the target compound is a 5α-reduced androstane (C21H32O3, MW 332.48 g/mol) whereas DHEA acetate is a 5-ene androstene (C21H30O3, MW 330.46 g/mol) [1]. This single bond saturation difference alters melting point, specific optical rotation, chromatographic retention, and androgen receptor pharmacology, making analytical and biological substitution invalid without explicit identity verification by CAS number and confirmatory spectroscopy [2].

Quantitative Differentiation Evidence for (5alpha)-17-Oxoandrostan-3-yl acetate Against Closest Analogs


Molecular Identity and Physicochemical Differentiation from DHEA Acetate (5-Ene Analog)

The target 5α-reduced compound (CAS 1239-31-2) is frequently mis-sold as DHEA acetate (CAS 853-23-6). Quantitatively, the saturated compound has a molecular formula of C21H32O3 (monoisotopic mass 332.23514 Da) versus C21H30O3 (330.21950 Da) for the 5-ene analog . Their melting points differ: 169–173 °C for the 5α-reduced acetate versus 168–170 °C for the 5-ene acetate . The specific optical rotation is distinctly different: +69° (c=1, ethanol) for the target compared to +12° to +15° for DHEA 3-acetate [1].

Steroid chemistry Analytical reference standards Quality control

Regioselective Fluorination: Contrasting Reactivity of 5α-Saturated Steroid with Elemental Fluorine vs Selectfluor

In a direct comparative study, 3β-acetoxy-5α-androstan-17-one was reacted with elemental fluorine (10% F2 in N2, acetonitrile, ambient temperature) and, separately, with Selectfluor® (acetonitrile, reflux) [1]. Elemental fluorine produced a mixture of mono-fluorinated steroids where fluorine atoms were attached exclusively to tertiary carbon sites, whereas Selectfluor® yielded fluoro-steroid products arising from electrophilic aliphatic substitution at sterically accessible secondary CH2 positions [1]. This divergent selectivity is a direct consequence of the saturated androstane scaffold and is not replicable with the 5-ene analog.

Organofluorine chemistry Steroid functionalization Synthetic methodology

Synthetic Utility: Improved Transformation of 17-Oxo to 17α-Hydroxy Group with Defined Yield

Using 3β-acetoxy-5α-androstan-17-one as the starting ketone, a peracetic acid epoxidation followed by NaBH4/NaOH reduction-hydrolysis provided the pure 17α-hydroxy compound in 54% total yield after recrystallization from cyclohexane-methanol [1]. This represents a significant improvement over the previously reported 4% yield for the multi-step tosylation/substitution/hydrolysis route [1], establishing this specific 5α-androstane acetate as a superior synthetic entry point for 17α-hydroxy androgens.

Androgen synthesis Steroid derivatization Process chemistry

Epimer-Dependent Reactivity: 3β-Acetoxy vs 3α-Acetoxy in Copper-Mediated Oxidation Chemistry

The Costas group investigated both 3β-acetoxy-5α-androstan-17-one (the target compound) and its 3α-epimer (androsterone acetate) as substrates for copper-catalyzed oxidation with H2O2 [1]. Although specific yield data are not reported in the abstract, the study explicitly distinguishes the two epimers as separate substrates, indicating non-identical reactivity profiles under oxidative conditions [1]. This stereochemical dependence at C3 is a class-level property of 5α-androstan-17-one acetates that cannot be assumed equivalent between the 3β and 3α forms.

Steroid oxidation Catalytic C–H functionalization Epimer comparison

Purity Specification and Physical Form for Research Procurement

Commercially, (5alpha)-17-oxoandrostan-3-yl acetate is available as a white crystalline solid with HPLC purity ≥98% and a melting point of 169–173 °C . The compound is sparingly soluble in water but freely soluble in ethanol, acetone, and dichloromethane . These specifications are critical for its use as a reference standard in steroid metabolomics and doping control analysis, where unambiguous identity and high purity are non-negotiable.

Reference standards Analytical chemistry Steroid profiling

Endogenous Relevance: Weaker Androgenic Activity Than Androsterone Acetate

Epiandrosterone (the parent alcohol of the target acetate) is documented in the literature as a minor urinary constituent and a less active androgen compared to its 3α-epimer androsterone [1]. While the acetate prodrug form enhances lipophilicity and may alter pharmacokinetics, the intrinsic androgenic pharmacophore remains the 3β-hydroxy-5α-androstan-17-one scaffold, which exhibits weaker androgen receptor transactivation than androsterone [1]. This biological differentiation is relevant for studies investigating selective androgen receptor modulation or metabolic tracing.

Endocrinology Androgen receptor Steroid metabolism

Priority Application Scenarios for (5alpha)-17-Oxoandrostan-3-yl acetate Based on Verified Differential Evidence


Synthesis of 17α-Hydroxy Androgen Derivatives via the High-Yield Epoxidation-Reduction Route

Medicinal chemistry laboratories synthesizing 17α-hydroxy androgens should procure CAS 1239-31-2 rather than alternative 17-oxo steroid acetates. The documented 54% isolated yield for conversion to the 17α-hydroxy product, representing a 13.5-fold improvement over the traditional tosylation-substitution route (4% yield), makes this compound the most efficient starting material for this transformation [1].

Regioselective Synthesis of Fluorinated Steroid Libraries via Divergent Fluorination Pathways

For organofluorine chemistry programs exploring fluorinated steroid SAR, this compound uniquely enables access to both tertiary C–F and secondary C–F products simply by choosing elemental fluorine or Selectfluor® as the fluorinating agent. The contrasting regiochemical outcomes—confirmed by NMR and X-ray crystallography—provide a single-substrate entry to structurally diverse fluorinated androstane derivatives [1].

Analytical Reference Standard for Steroid Metabolomics and Anti-Doping Analysis

The unambiguous 5α-reduced structure, defined CAS number (1239-31-2), HPLC purity ≥98%, and well-characterized melting point (169–173 °C) and optical rotation (+69°) make this compound suitable as a certified reference material for GC-MS or LC-MS/MS steroid panels. Its chromatographic retention and mass spectral signature are distinct from the commonly confused DHEA acetate (CAS 853-23-6), preventing misidentification in biological sample analysis [1] [2].

Stereochemical Probe in C–H Functionalization Methodology Development

Because the 3β-acetoxy epimer exhibits different reactivity from the 3α-acetoxy epimer under copper-catalyzed oxidative conditions, this compound serves as a stereochemical probe for developing and benchmarking novel C–H functionalization methodologies on steroid scaffolds [1]. Researchers must explicitly specify the 3β configuration during procurement to ensure experimental reproducibility.

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